molecular formula C11H12ClN3 B13339219 3-Chloro-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline

3-Chloro-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline

Cat. No.: B13339219
M. Wt: 221.68 g/mol
InChI Key: WMBBTPVWYQUVKL-UHFFFAOYSA-N
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Description

3-Chloro-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline is a compound that belongs to the class of pyrazole derivatives Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline typically involves the reaction of 3-chloroaniline with 3-methyl-1H-pyrazole-4-carbaldehyde. The reaction is carried out under reductive amination conditions using a reducing agent such as sodium borohydride (NaBH4) in the presence of iodine (I2) as a catalyst . The reaction is performed in methanol (MeOH) at room temperature, resulting in the formation of the desired secondary amine.

Industrial Production Methods

For large-scale industrial production, the synthesis can be optimized by using continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and various substituted pyrazole compounds.

Scientific Research Applications

3-Chloro-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro group enhances its reactivity and potential for further functionalization, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C11H12ClN3

Molecular Weight

221.68 g/mol

IUPAC Name

3-chloro-N-[(5-methyl-1H-pyrazol-4-yl)methyl]aniline

InChI

InChI=1S/C11H12ClN3/c1-8-9(7-14-15-8)6-13-11-4-2-3-10(12)5-11/h2-5,7,13H,6H2,1H3,(H,14,15)

InChI Key

WMBBTPVWYQUVKL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1)CNC2=CC(=CC=C2)Cl

Origin of Product

United States

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